![molecular formula C20H20ClN3O2 B7699299 N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-chlorobenzamide](/img/structure/B7699299.png)
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-chlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of a tert-butylphenyl group and a chlorobenzamide moiety further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction, while the chlorobenzamide moiety is added via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-chlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butylphenyl group may enhance the compound’s binding affinity to its targets, while the chlorobenzamide moiety can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide
- N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide
Uniqueness
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-chlorobenzamide stands out due to the presence of the chlorobenzamide moiety, which can undergo unique substitution reactions not possible with other similar compounds
Properties
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-20(2,3)14-10-8-13(9-11-14)18-23-17(26-24-18)12-22-19(25)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNHVWAWENNEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ETHYL 4-{3-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE](/img/structure/B7699230.png)
![1-(2-Methoxyphenyl)-4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperazine](/img/structure/B7699235.png)
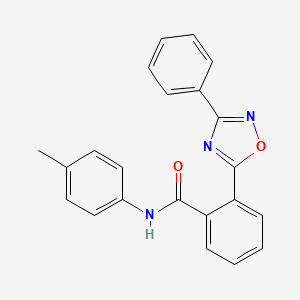
![N-cyclohexyl-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7699241.png)
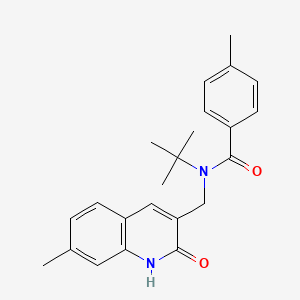
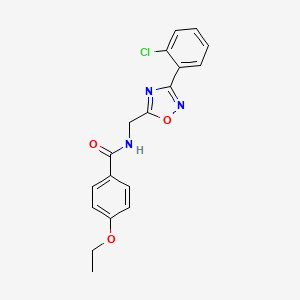
![N-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B7699260.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B7699267.png)
![N-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7699270.png)
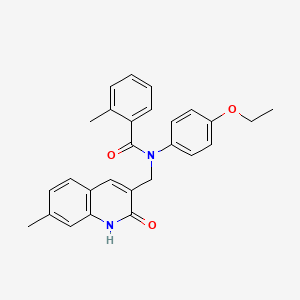
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7699273.png)
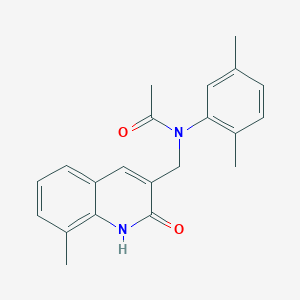
![N-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7699297.png)
